molecular formula C10H17FO B3007069 [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287301-16-8

[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B3007069
CAS No.: 2287301-16-8
M. Wt: 172.243
InChI Key: GDVRISOWMJZOOP-UHFFFAOYSA-N
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Description

[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol: is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three equivalents of a suitable alkyne are reacted in the presence of a transition metal catalyst.

    Introduction of the 4-fluorobutyl group: This step involves the nucleophilic substitution of a halogenated bicyclo[1.1.1]pentane derivative with 4-fluorobutyl lithium or a similar reagent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of the corresponding alkane or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or lithium aluminum hydride in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The unique bicyclo[1.1.1]pentane structure makes this compound a valuable building block in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Due to its structural rigidity and functional group versatility, it can be used as a probe in biological studies to investigate molecular interactions and pathways.

Medicine:

    Drug Development: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Materials Science: The compound can be used in the development of new materials with unique properties, such as high strength or specific electronic characteristics.

Mechanism of Action

The mechanism by which [3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • [3-(4-Chlorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
  • [3-(4-Bromobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
  • [3-(4-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanol

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the butyl group (fluoro, chloro, bromo, or methyl).
  • Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and the types of reactions it can undergo.
  • Applications: While all these compounds share a similar core structure, their specific applications may vary based on the functional groups present.

Conclusion

[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound with significant potential in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool in synthetic chemistry, biological research, and materials science. Further research and development could unlock even more applications for this intriguing compound.

Properties

IUPAC Name

[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FO/c11-4-2-1-3-9-5-10(6-9,7-9)8-12/h12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRISOWMJZOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CO)CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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